![molecular formula C16H19N3O2S B2546900 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide CAS No. 2034299-67-5](/img/structure/B2546900.png)

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

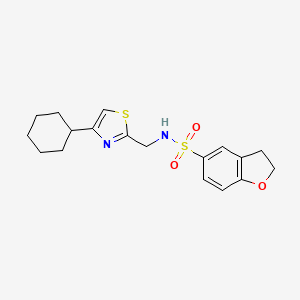

“N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide” is a complex organic compound. It is related to a class of compounds known as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines . These compounds are known for their wide variety of biological activities, including antimicrobial properties . They are also of interest for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .

Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes .

Scientific Research Applications

Understanding Chemical Exposure and Health Risks

Research on chemical compounds, especially those found in the environment or as byproducts of food processing, is crucial for assessing potential health risks. Studies such as the one on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children indicate the importance of understanding the extent of exposure to potentially harmful chemicals in different populations (Babina et al., 2012).

Biomarkers of Exposure

The development of biomarkers, such as PhIP hair levels as indicators of exposure to carcinogens formed in cooked meats, showcases the role of scientific research in developing methods for assessing exposure to specific compounds (Le Marchand et al., 2016). This is particularly relevant for dietary carcinogens and contributes to understanding the links between diet, chemical exposure, and health outcomes.

Impact of Cooking Methods on Chemical Formation

Investigations into how cooking methods influence the formation of heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), underline the significance of food science in public health (Zapico et al., 2022). Such research helps in developing dietary recommendations that minimize exposure to potential carcinogens.

Genetic Susceptibility and Risk Assessment

Studies exploring genetic polymorphisms and their role in modulating the effects of exposure to carcinogenic compounds, like PhIP, highlight the intersection of genetics, diet, and cancer risk. Understanding individual susceptibility to carcinogens based on genetic makeup can lead to personalized dietary guidelines and risk assessments (Suzuki et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as neonicotinoids, have been shown to interact with nicotinic acetylcholine receptors (nachrs) .

Mode of Action

It’s worth noting that related compounds, such as neonicotinoids, bind to nachrs, facilitating negative charge flow and enhancing binding affinity .

Biochemical Pathways

Related compounds like neonicotinoids are known to affect the signaling pathways associated with nachrs .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antiviral, anti-ulcer, anti-inflammatory, and antiprotozoal activities .

Future Directions

Properties

IUPAC Name |

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-22(21,12-8-9-12)18-14-6-2-1-5-13(14)15-11-19-10-4-3-7-16(19)17-15/h1-2,5-6,11-12,18H,3-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZWVKMUBXRKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546818.png)

![N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2546820.png)

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)

![2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2546831.png)

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)